molecular formula C15H21N3O2S2 B6794820 N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide

Cat. No.: B6794820
M. Wt: 339.5 g/mol
InChI Key: WJWQKWVEUWODJR-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a pyrazole ring, and a thiophene sulfonamide moiety, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-11-8-15(21-10-11)22(19,20)17-14-9-13(16-18(14)2)12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWQKWVEUWODJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)S(=O)(=O)NC2=CC(=NN2C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the cyclohexyl group and the thiophene sulfonamide moiety. Common reagents used in these reactions include cyclohexylamine, methylhydrazine, and thiophene-2-sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-2-methylpyrazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide
  • N-(5-cyclohexyl-2-methylpyrazol-3-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide
  • N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-fluoropyridin-3-yl)propanamide

Uniqueness

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-4-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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